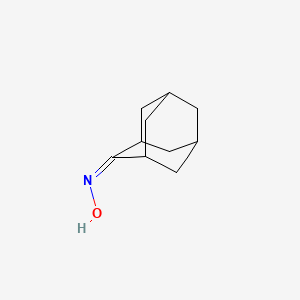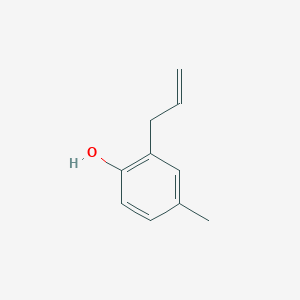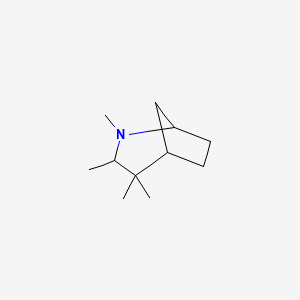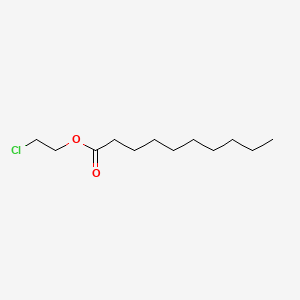
3-Ciano-7-etoxicumarina
Descripción general
Descripción
3-Ciano-7-etoxicumarina es un compuesto fluorescente ampliamente utilizado como sustrato en ensayos bioquímicos. Es particularmente conocido por su papel en los estudios de la enzima citocromo P450, donde sirve como una sonda para medir la actividad enzimática. El compuesto tiene la fórmula molecular C12H9NO3 y un peso molecular de 215.20 g/mol .
Aplicaciones Científicas De Investigación
3-Ciano-7-etoxicumarina se utiliza ampliamente en la investigación científica debido a sus propiedades fluorescentes. Algunas aplicaciones clave incluyen:
Mecanismo De Acción
3-Ciano-7-etoxicumarina ejerce sus efectos principalmente a través de su interacción con las enzimas del citocromo P450. Al unirse al sitio activo de estas enzimas, se somete a escisión enzimática, lo que da como resultado la formación de un producto fluorescente, 3-ciano-7-hidroxicumarina. Esta fluorescencia se puede medir para cuantificar la actividad enzimática . Los objetivos moleculares incluyen isoformas del citocromo P450 como CYP1A1, CYP1A2, CYP2C9 y CYP2C19 .
Compuestos Similares:
7-Etoxicumarina: Otro derivado fluorescente de cumarina utilizado en ensayos enzimáticos similares.
3-Cianocumarina: Un compuesto estructuralmente relacionado con aplicaciones similares en estudios de fluorescencia.
7-Metoxicumarina: Se utiliza como una sonda fluorescente en varios ensayos bioquímicos.
Singularidad: this compound es única debido a su interacción específica con múltiples isoformas del citocromo P450 y su alta sensibilidad en ensayos basados en la fluorescencia. Esto la convierte en una herramienta valiosa para estudiar la cinética enzimática y el metabolismo de los fármacos .
Análisis Bioquímico
Biochemical Properties
3-Cyano-7-ethoxycoumarin serves as a substrate for several cytochrome P450 enzymes, including cytochrome P450 1A1, cytochrome P450 1A2, cytochrome P450 2C9, and cytochrome P450 2C19 . When metabolized by these enzymes, 3-Cyano-7-ethoxycoumarin is converted into 3-cyano-7-hydroxycoumarin, a fluorescent product. This conversion allows researchers to monitor enzyme activity through fluorescence measurements. The interactions between 3-Cyano-7-ethoxycoumarin and these enzymes are crucial for studying drug metabolism and enzyme inhibition.
Cellular Effects
3-Cyano-7-ethoxycoumarin influences various cellular processes by acting as a substrate for cytochrome P450 enzymes. In cells expressing these enzymes, the compound is metabolized, leading to the production of fluorescent metabolites . This process can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the activity of cytochrome P450 enzymes in hepatocytes can be monitored using 3-Cyano-7-ethoxycoumarin, providing insights into liver function and drug interactions .
Molecular Mechanism
The molecular mechanism of 3-Cyano-7-ethoxycoumarin involves its interaction with cytochrome P450 enzymes. The compound binds to the active site of these enzymes, where it undergoes O-deethylation to form 3-cyano-7-hydroxycoumarin . This reaction is highly specific and allows for the continuous monitoring of enzyme activity. The fluorescent properties of the product enable researchers to quantify enzyme activity and study the effects of enzyme inhibitors or activators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyano-7-ethoxycoumarin can change over time. The compound is stable under normal storage conditions but can degrade when exposed to light or extreme pH . Over time, the fluorescence intensity of the metabolite 3-cyano-7-hydroxycoumarin may decrease, affecting the accuracy of measurements. Long-term studies have shown that 3-Cyano-7-ethoxycoumarin can be used to monitor enzyme activity in vitro and in vivo, providing valuable data on enzyme kinetics and drug interactions .
Dosage Effects in Animal Models
The effects of 3-Cyano-7-ethoxycoumarin vary with different dosages in animal models. At low doses, the compound is effectively metabolized by cytochrome P450 enzymes, producing measurable fluorescence . At high doses, the compound may exhibit toxic effects, including enzyme inhibition and cellular damage . Studies in animal models have shown that the optimal dosage of 3-Cyano-7-ethoxycoumarin depends on the specific enzyme being studied and the desired sensitivity of the assay .
Metabolic Pathways
3-Cyano-7-ethoxycoumarin is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes O-deethylation to form 3-cyano-7-hydroxycoumarin, which can further undergo glucuronidation, sulfation, and other modifications . These metabolic pathways are essential for understanding the compound’s role in drug metabolism and its interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, 3-Cyano-7-ethoxycoumarin is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is taken up by cells expressing cytochrome P450 enzymes . Once inside the cell, 3-Cyano-7-ethoxycoumarin is localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The distribution of the compound within tissues depends on factors such as enzyme expression levels and tissue permeability .
Subcellular Localization
3-Cyano-7-ethoxycoumarin is primarily localized to the endoplasmic reticulum within cells . This localization is directed by the targeting signals of cytochrome P450 enzymes, which are anchored to the endoplasmic reticulum membrane . The subcellular localization of 3-Cyano-7-ethoxycoumarin is crucial for its function as a substrate for these enzymes, allowing for efficient metabolism and fluorescence detection.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 3-Ciano-7-etoxicumarina puede sintetizarse a través de un proceso de múltiples pasos que implica la reacción de 7-etoxicumarina con bromuro de cianógeno. La reacción típicamente ocurre en presencia de una base como el hidróxido de sodio, bajo condiciones de temperatura controlada .
Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando reactores automatizados para garantizar la consistencia y la pureza. El compuesto se purifica luego a través de técnicas de cristalización o cromatografía para lograr la calidad deseada .
Tipos de Reacciones:
Reactivos y Condiciones Comunes:
Sustitución: Las bases como el hidróxido de sodio o el carbonato de potasio se utilizan en reacciones de sustitución.
Productos Principales:
Comparación Con Compuestos Similares
7-Ethoxycoumarin: Another fluorescent coumarin derivative used in similar enzyme assays.
3-Cyanocoumarin: A structurally related compound with similar applications in fluorescence studies.
7-Methoxycoumarin: Used as a fluorescent probe in various biochemical assays.
Uniqueness: 3-Cyano-7-ethoxycoumarin is unique due to its specific interaction with multiple cytochrome P450 isoforms and its high sensitivity in fluorescence-based assays. This makes it a valuable tool in studying enzyme kinetics and drug metabolism .
Propiedades
IUPAC Name |
7-ethoxy-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFGHMIAFYQSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151844 | |
| Record name | 3-Cyano-7-ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117620-77-6 | |
| Record name | 3-Cyano-7-ethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyano-7-ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-7-ethoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYANO-7-ETHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997LV3DUS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)










